P0064

Description

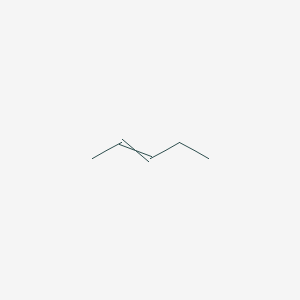

2-Pentene is a hydrocarbon and one of the isomers of pentene. Pentenes are components of gasoline and are often produced as by-products of catalytic of thermal cracking of petroleum. (L1287)

Structure

3D Structure

Properties

CAS No. |

109-68-2 |

|---|---|

Molecular Formula |

C5H10 |

Molecular Weight |

70.13 g/mol |

IUPAC Name |

pent-2-ene |

InChI |

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3 |

InChI Key |

QMMOXUPEWRXHJS-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC |

boiling_point |

36.7333333333333 °C |

melting_point |

-145.8 °C |

Other CAS No. |

627-20-3 646-04-8 109-68-2 |

Pictograms |

Flammable; Irritant; Health Hazard |

Related CAS |

25656-71-7 |

solubility |

0.00 M |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of [Specify Compound Name]

To provide a comprehensive and accurate technical guide on the mechanism of action of a compound, it is essential to have the specific name of the substance. "Compound X" is a placeholder and does not correspond to a known molecule, therefore, a detailed analysis based on real-world data is not possible.

However, to demonstrate the requested format and the depth of analysis that can be provided, the following is a template for a technical guide. This template illustrates the structure for data presentation, the detail in experimental protocols, and the mandatory visualizations. Once a specific compound is provided, this framework can be populated with factual, cited information.

1. Executive Summary

This document provides a detailed overview of the mechanism of action of [Specify Compound Name], a novel therapeutic agent. It covers its molecular target engagement, downstream signaling effects, and the key experimental evidence supporting these findings. All data is presented in a structured format for clarity and ease of comparison.

2. Molecular Target and Binding Affinity

[Specify Compound Name] exerts its primary effect by binding to [Target Protein Name]. The affinity and kinetics of this interaction have been characterized through various biophysical and biochemical assays.

Table 1: Binding Affinity and Kinetics of [Specify Compound Name]

| Assay Type | Parameter | Value | Reference |

| Surface Plasmon Resonance (SPR) | K_D (nM) | [Value] | [Citation] |

| Isothermal Titration Calorimetry (ITC) | K_D (µM) | [Value] | [Citation] |

| Radioligand Binding Assay | K_i (nM) | [Value] | [Citation] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | IC_50 (nM) | [Value] | [Citation] |

3. Signaling Pathway Modulation

Upon binding to [Target Protein Name], [Specify Compound Name] modulates the [Name of Signaling Pathway] pathway. This leads to a cascade of downstream events culminating in the observed cellular response.

Caption: Proposed signaling pathway of Compound X.

4. Cellular and Phenotypic Effects

The modulation of the [Name of Signaling Pathway] pathway by [Specify Compound Name] results in several key cellular and phenotypic changes. These have been quantified across various cell lines and models.

Table 2: In Vitro Cellular Effects of [Specify Compound Name]

| Cell Line | Assay | Endpoint | EC_50 (µM) | Max Response (%) |

| [Cell Line 1] | Proliferation | BrdU Incorporation | [Value] | [Value] |

| [Cell Line 2] | Apoptosis | Caspase 3/7 Activity | [Value] | [Value] |

| [Cell Line 3] | Cytokine Release | IL-6 Secretion | [Value] | [Value] |

5. Key Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

5.1. Surface Plasmon Resonance (SPR) for Binding Kinetics

-

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of [Specify Compound Name] binding to [Target Protein Name].

-

Instrumentation: [Specify SPR Instrument, e.g., Biacore T200].

-

Methodology:

-

Recombinant [Target Protein Name] was immobilized on a CM5 sensor chip via amine coupling.

-

A dilution series of [Specify Compound Name] (e.g., 0.1 nM to 1 µM) in HBS-EP+ buffer was prepared.

-

Each concentration was injected over the sensor surface for [e.g., 180 seconds] followed by a dissociation phase of [e.g., 600 seconds].

-

The sensor surface was regenerated with [e.g., 10 mM Glycine-HCl, pH 2.5].

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to derive kinetic parameters.

-

Caption: Workflow for SPR-based binding analysis.

5.2. In-Cell Western for Target Engagement

-

Objective: To quantify the engagement of [Specify Compound Name] with its target in a cellular context.

-

Instrumentation: [Specify Imaging System, e.g., LI-COR Odyssey].

-

Methodology:

-

[Cell Line] cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a dose-response of [Specify Compound Name] for [e.g., 2 hours].

-

Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Primary antibodies against total and phosphorylated [Target Protein Name] were added.

-

Infrared-labeled secondary antibodies were used for detection.

-

The plate was scanned, and the ratio of phosphorylated to total target was quantified.

-

The evidence strongly supports a mechanism of action where [Specify Compound Name] directly binds to and inhibits [Target Protein Name], leading to the downstream suppression of the [Name of Signaling Pathway] pathway. This results in the desired cellular effects of [e.g., reduced proliferation and induction of apoptosis]. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

A-Technical-Guide-to-the-Discovery-and-Synthesis-of-Sotorasib-(AMG-510):-A-Covalent-Inhibitor-of-KRAS-G12C

Introduction

For decades, the KRAS oncogene was considered "undruggable" due to its high affinity for GTP and the absence of deep hydrophobic pockets for small molecule binding. The discovery of Sotorasib (AMG 510), a first-in-class, orally active, and irreversible inhibitor of the KRAS G12C mutant, represents a landmark achievement in oncology drug development.[1] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical/clinical evaluation of Sotorasib. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this breakthrough therapy.

1. Discovery of Sotorasib

The journey to discover Sotorasib began with a paradigm shift in understanding the structure of the KRAS protein. The G12C mutation, where glycine is replaced by cysteine at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC), 3-5% of colorectal cancers, and 1-3% of other solid tumors.[1] This mutation creates a reactive cysteine residue that became the target for covalent inhibitors.

Initial efforts in targeting KRAS G12C led to the development of compounds that could bind to a previously hidden pocket, termed the switch-II pocket (S-IIP), which is accessible only in the inactive, GDP-bound state of the protein.[1] Sotorasib was developed through structure-based design efforts that aimed to optimize binding to this cryptic pocket.[1][2] The key innovation was the identification of a novel quinazolinone scaffold that, when appropriately substituted, could form a covalent bond with the mutant cysteine-12 residue, thereby locking the KRAS G12C protein in an inactive conformation.[1] This irreversible binding prevents the activation of downstream signaling pathways responsible for cell proliferation and survival.[1]

2. Synthesis of Sotorasib (AMG 510)

An improved, efficient, and scalable process for the preparation of Sotorasib (AMG 510) has been developed to meet the demands of a daily 960 mg dose for the treatment of KRAS G12C-mutated non-small cell lung cancer.[3] A detailed, step-by-step synthesis is described in the U.S. Patent Publication No. 2018/0334454.[2] The synthesis involves the construction of the core pyrido[2,3-d]pyrimidin-2(1H)-one structure followed by the introduction of the necessary substituents.[4] A critical aspect of the synthesis is the control of atropisomerism around the biaryl C-N bond to isolate the more potent R-atropisomer.[5]

3. Mechanism of Action

KRAS is a GTPase that functions as a molecular switch in intracellular signaling pathways involved in cell differentiation, proliferation, and survival.[4] In its normal function, KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell growth.[4][6]

Sotorasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[4] This covalent bond is formed within the switch-II pocket, which is only accessible in the inactive, GDP-bound state.[1][4] By locking KRAS G12C in this inactive conformation, Sotorasib prevents the exchange of GDP for GTP and blocks the activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK).[4][7][8] This inhibition of downstream signaling leads to the suppression of tumor cell proliferation and survival.[1]

4. Quantitative Data

A summary of key quantitative data for Sotorasib is presented in the tables below.

Table 1: Preclinical In Vitro Activity of Sotorasib

| Assay | Cell Line | IC50 Value |

| p-ERK1/2 Inhibition | MIA PaCa-2 | 0.01 µM[1] |

| Cellular Occupancy | H358 | 0.007 µM[1] |

| Cell Viability | MIA PaCa-2 | 0.005 µM[9] |

| Cell Viability | NCI-H358 | 0.006 µM[10] |

| Cell Viability | A549 (Non-KRAS G12C) | >10 µM[9] |

Table 2: Clinical Pharmacokinetic Parameters of Sotorasib (960 mg daily dose)

| Parameter | Value |

| Cmax | 7.50 µg/mL[7] |

| Median Tmax | 2.0 hours[7] |

| AUC0-24h | 65.3 h*µg/mL[7] |

| Mean Elimination Half-life | 5.5 hours[11] |

Table 3: Clinical Efficacy of Sotorasib in NSCLC (CodeBreaK 100 Trial)

| Endpoint | Value |

| Objective Response Rate (ORR) | 37.1% |

| Median Progression-Free Survival (PFS) | 6.8 months |

| Median Overall Survival (OS) | 12.5 months[1] |

| Disease Control Rate (DCR) | 80.6%[1] |

5. Experimental Protocols

5.1. p-ERK1/2 Inhibition Assay

This protocol describes a method to determine the potency of Sotorasib in inhibiting KRAS G12C-mediated downstream signaling by measuring the phosphorylation of ERK1/2.[1]

-

Materials:

-

KRAS G12C mutant cell line (e.g., MIA PaCa-2)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sotorasib (or test compound) dissolved in DMSO

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Seeding: Seed MIA PaCa-2 cells in 6-well plates and allow them to adhere overnight.[1]

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.[1]

-

Compound Treatment: Treat the cells with varying concentrations of Sotorasib (e.g., 0.1 nM to 10 µM) for 2 hours.[1]

-

Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce ERK phosphorylation.[1]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[1]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.[1]

-

Transfer the proteins to a PVDF membrane.[1]

-

Block the membrane with 5% non-fat milk in TBST.[1]

-

Incubate the membrane with primary antibodies against p-ERK1/2 and total-ERK1/2 overnight at 4°C.[1]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

-

Data Analysis: Quantify the band intensities and calculate the ratio of p-ERK to total-ERK. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.[1]

-

5.2. Cell Viability Assay

This protocol describes a method to determine the effect of Sotorasib on the viability of cancer cells.

-

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358) and a non-KRAS G12C cell line (e.g., A549)

-

Cell culture medium

-

Sotorasib dissolved in DMSO

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.[12]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of Sotorasib or vehicle control (DMSO).[12]

-

Incubation: Incubate the plate for 72 hours.[12]

-

Assay:

-

Measurement: Measure the luminescence using a plate reader.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.[12]

-

6. Visualizations

Caption: KRAS G12C signaling pathway and Sotorasib's point of inhibition.

Caption: Workflow for determining p-ERK1/2 inhibition by Sotorasib.

References

- 1. benchchem.com [benchchem.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dovepress.com [dovepress.com]

- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 8. researchgate.net [researchgate.net]

- 9. acs.org [acs.org]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

In Vitro Pharmacological Profile of Compound X: A Novel Kinase Inhibitor

As "Compound X" is a placeholder, I will proceed by creating a representative technical guide based on a hypothetical compound to demonstrate the requested format and level of detail. This guide will synthesize common in vitro study types and present the data, protocols, and visualizations as requested.

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Compound X is a novel small molecule inhibitor targeting the Serine/Threonine kinase "Kinase Y," a key component in the "Pathway Z" signaling cascade, which is implicated in various proliferative diseases. This document provides a comprehensive summary of the primary in vitro studies conducted to characterize the pharmacological profile of Compound X, including its biochemical potency, cellular activity, and mechanism of action.

Biochemical Potency and Selectivity

The initial characterization of Compound X involved assessing its direct inhibitory effect on the enzymatic activity of Kinase Y and a panel of other related kinases to determine its selectivity.

Data Summary:

| Kinase Target | IC₅₀ (nM) | Assay Type |

| Kinase Y | 15 | TR-FRET |

| Kinase A | 2,500 | Radiometric |

| Kinase B | >10,000 | TR-FRET |

| Kinase C | 8,750 | Radiometric |

Experimental Protocol: TR-FRET Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Compound X against Kinase Y.

-

Materials: Recombinant human Kinase Y enzyme, biotinylated peptide substrate, ATP, LanthaScreen™ Eu-labeled anti-phospho-peptide antibody, and all-trans retinoic acid (TR-FRET) buffer.

-

Procedure:

-

A 10-point serial dilution of Compound X was prepared in DMSO.

-

The kinase reaction was initiated by adding ATP to a mixture of Kinase Y enzyme, the peptide substrate, and the respective concentration of Compound X.

-

The reaction was allowed to proceed for 60 minutes at room temperature.

-

The reaction was terminated by the addition of EDTA.

-

The TR-FRET detection solution, containing the Eu-labeled antibody, was added, and the mixture was incubated for 30 minutes.

-

The TR-FRET signal was read on a compatible plate reader, and the IC₅₀ values were calculated using a four-parameter logistic fit.

-

Signaling Pathway Diagram:

In Vivo Effects of Metformin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metformin is a first-line oral biguanide antihyperglycemic agent for the management of type 2 diabetes mellitus.[1][2] Its primary glucose-lowering effect is the inhibition of hepatic gluconeogenesis.[2][3][4] Beyond its established role in glycemic control, metformin has garnered significant attention for its potential pleiotropic effects, including applications in cancer therapy and the modulation of metabolic and signaling pathways.[1][3] This technical guide provides an in-depth overview of the in vivo effects of metformin, focusing on quantitative data, experimental protocols, and key signaling pathways.

Quantitative In Vivo Data

The following tables summarize key quantitative data on the in vivo pharmacokinetics and pharmacodynamics of metformin from various preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of Metformin in Different Species

| Species | Dose | Route of Administration | Cmax | Tmax | Bioavailability (F) | Mean Residence Time (MRT) | Reference |

| Rabbit | 5 mg/kg | Oral Solution | 3.18 ± 0.16 µg/mL | 1.50 ± 0.00 h | 82.23 ± 2.92% | 4.31 ± 0.17 h | [5] |

| Rabbit | 5 mg/kg | Oral PLA Microparticles | 1.36 ± 0.05 µg/mL | 4.00 ± 0.00 h | 50.21 ± 3.45% | 11.02 ± 0.70 h | [5] |

| Diabetic Rat | 100 mg/kg | Oral Gavage | - | - | - | 3.34 h | [6] |

| Diabetic Rat | 10 mg/kg (PLGA Nanoparticles) | Oral Gavage | - | - | - | 37.66 h | [6] |

| Mouse | 4 mg/ml in drinking water (30 days) | Oral | 2,926 ± 283.4 ng/ml (male), 2,853 ± 275.8 ng/ml (female) | - | - | - | [7] |

| Human | 1 g | Oral | ~20–30 μM | 3 h | 4% (equids) to 60% (humans) | ~2 h (dogs, cats, horses, humans) | [5] |

Table 2: In Vivo Effects of Metformin on Glucose Metabolism in Diabetic Rats

| Parameter | Control | Diabetic | Diabetic + Metformin | P-value | Reference |

| Fasting Plasma Glucose (mg/dL) | 101 ± 2 | 132 ± 5 | - | < 0.001 | |

| Postmeal Plasma Glucose (mg/dL) | 133 ± 3 | 231 ± 10 | Normalized | < 0.001 | |

| Insulin-mediated Glucose Uptake (mg/kg · min) | 18.3 ± 1.0 | 15.4 ± 0.6 | Increased to > control | < 0.01 | |

| Muscle Glycogen Synthetic Rate | - | Diminished by 25% | Restored to normal | < 0.01 | |

| Muscle Tyrosine Kinase Activity (Vmax, pmol/mg · min) | 45 | 32 | 91 | < 0.01 |

Key Signaling Pathways Modulated by Metformin

Metformin exerts its effects through the modulation of several key intracellular signaling pathways. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

AMPK-Dependent Signaling Pathway

Metformin inhibits Complex I of the mitochondrial respiratory chain, leading to an increase in the cellular AMP:ATP ratio. This activates Liver Kinase B1 (LKB1), which in turn phosphorylates and activates AMPK. Activated AMPK then phosphorylates downstream targets to inhibit anabolic processes and stimulate catabolic pathways.

Caption: Metformin-induced activation of the AMPK signaling pathway.

mTORC1 Signaling Pathway

Metformin can also inhibit the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[8] This inhibition can occur through both AMPK-dependent and AMPK-independent mechanisms.

Caption: Metformin-mediated inhibition of the mTORC1 signaling pathway.

Experimental Protocols

Induction of Type 2 Diabetes Mellitus in Rats

This protocol outlines a common method for inducing a diabetic state in rodents for in vivo studies of antidiabetic agents like metformin.

Caption: Workflow for the induction of type 2 diabetes in rats using streptozotocin.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats weighing approximately 150-200 g are used.[9]

-

Induction of Diabetes:

-

Rats are fasted for 14 hours.[9]

-

A freshly prepared solution of streptozotocin (STZ) at a dose of 55 mg/kg is administered via a single intravenous injection. The STZ is dissolved in a 0.01 M citrate buffer with a pH of 4.5.[9]

-

To prevent hypoglycemic shock following STZ administration, the rats are given a 5% glucose solution ad libitum overnight on the first day post-injection.[9]

-

-

Confirmation of Diabetes:

In Vivo Pharmacokinetic Study in Rabbits

This protocol describes a typical pharmacokinetic study to evaluate the absorption, distribution, metabolism, and excretion of metformin.

Caption: Experimental workflow for an in vivo pharmacokinetic study of metformin.

Detailed Methodology:

-

Animal Model and Grouping: The study is conducted in rabbits, which are divided into three groups for different routes of administration: intravenous solution, oral solution, and oral microparticles.[5]

-

Dosing: A single dose of 5 mg/kg body weight of metformin is administered to each animal. The microparticles and pure metformin are suspended or dissolved in saline before administration.[5]

-

Blood Sampling: Blood samples are collected at predetermined time points after drug administration (e.g., 10, 20, 30, 45, 60, 90, 120 minutes, and 4, 6, 8, 10, 24, 34, and 48 hours).[5]

-

Sample Processing and Analysis: Blood samples are centrifuged to separate the plasma. The concentration of metformin in the plasma is then quantified using High-Performance Liquid Chromatography (HPLC).[5]

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), F (bioavailability), and MRT (mean residence time).[5]

Conclusion

The in vivo effects of metformin are multifaceted, extending beyond its primary role in glycemic control. Its ability to modulate fundamental signaling pathways such as AMPK and mTORC1 underscores its therapeutic potential in a range of metabolic and proliferative diseases. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of action and explore novel applications of this important therapeutic agent.

References

- 1. Metformin targets multiple signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. An in vivo pharmacokinetic study of metformin microparticles as an oral sustained release formulation in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro-in vivo availability of metformin hydrochloride-PLGA nanoparticles in diabetic rats in a periodontal disease experimental model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of metformin bio-distribution by LC-MS/MS in mice treated with a clinically relevant paradigm | PLOS One [journals.plos.org]

- 8. Metformin: An Inhibitor of mTORC1 Signaling [jscimedcentral.com]

- 9. Sustained In Vitro and In Vivo Delivery of Metformin from Plant Pollen-Derived Composite Microcapsules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research of Imatinib

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imatinib, marketed under the brand names Gleevec® and Glivec®, represents a paradigm shift in cancer treatment, moving from non-specific cytotoxic chemotherapy to targeted therapy. It was the first drug to be hailed as a "magic bullet" for its ability to specifically target a molecule driving a particular cancer. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research that led to the development of Imatinib, a potent and selective tyrosine kinase inhibitor. The focus is on its mechanism of action, key experimental data from early studies, and the protocols that enabled its rapid development and approval.

Core Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. By occupying this pocket, it prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking downstream signaling pathways that are essential for cancer cell proliferation and survival.

The primary molecular targets of Imatinib include:

-

BCR-ABL: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation (t(9;22)), which is the hallmark of Chronic Myeloid Leukemia (CML).

-

c-KIT: A receptor tyrosine kinase, mutations of which lead to its constitutive activation in Gastrointestinal Stromal Tumors (GIST).

-

Platelet-Derived Growth Factor Receptor (PDGFR): Another receptor tyrosine kinase implicated in the pathogenesis of various malignancies.

The drug's selectivity for these specific kinases is the basis for its efficacy and more manageable side-effect profile compared to traditional chemotherapies.

Signaling Pathways and Inhibition Mechanism

The following diagrams illustrate the fundamental signaling mechanisms and Imatinib's inhibitory action.

Caption: Normal Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Caption: Imatinib-mediated Inhibition of RTK Signaling.

Preclinical Research and Data

Early preclinical studies were crucial in demonstrating Imatinib's potential. These studies showed that the compound potently inhibited the proliferation of cancer cells driven by its target kinases and induced apoptosis (programmed cell death).

In Vitro Efficacy

Imatinib was tested against various cell lines expressing activated ABL and KIT proteins. It potently inhibited the growth of cells expressing p210BCR-ABL, while having minimal effect on parental cells lacking this fusion protein.

Table 1: In Vitro Inhibitory Activity of Imatinib

| Target Kinase / Cell Line | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Bcr-Abl Tyrosine Kinase | Kinase Assay | ~0.25 - 0.5 | |

| c-Kit | Kinase Assay | ~0.1 | |

| PDGFR Tyrosine Kinase | Kinase Assay | ~0.1 |

| Bcr-Abl Positive CML Cells | Cell Proliferation | ~1.0 | |

Note: IC50 (Half-maximal inhibitory concentration) values are approximate and compiled from early literature.

In Vivo Efficacy

In vivo studies using mouse models confirmed the antitumor effects observed in vitro. Imatinib was shown to suppress the growth and formation of Bcr-Abl-positive tumors in mice. In a transduction-transplantation model of CML, treatment with Imatinib led to significantly prolonged survival.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol is a generalized representation of methods used in early studies to assess Imatinib's effect on cancer cell lines.

Objective: To determine the effect of Imatinib on the proliferation of Bcr-Abl positive (e.g., K562) and Bcr-Abl negative (e.g., U937) cell lines.

Materials:

-

Cell Lines: K562 (Bcr-Abl+), U937 (Bcr-Abl-)

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Imatinib mesylate stock solution (dissolved in DMSO).

-

96-well microtiter plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Cells are harvested during their logarithmic growth phase. A cell suspension is prepared, and cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 μL of culture medium.

-

Compound Addition: After 24 hours of incubation (to allow cell adherence), 100 μL of culture medium containing serial dilutions of Imatinib is added to the wells. A vehicle control (DMSO) is also included. Final concentrations might range from 0.01 μM to 10 μM.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The MTT is converted by viable cells into formazan crystals.

-

Solubilization: The medium is carefully removed, and 150 μL of solubilization buffer is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Caption: Workflow for an In Vitro Cell Proliferation Assay.

Early Clinical Research: Phase I Trials

The first Phase I clinical trials for Imatinib began in June 1998. These studies were designed primarily to determine the maximum tolerated dose (MTD) and safety profile, with clinical efficacy as a secondary endpoint.

Study Design and Patient Population

The initial trials enrolled patients with Philadelphia chromosome-positive (Ph+) leukemias, particularly CML patients in the chronic phase who had not responded to prior interferon-α therapy. The drug was administered orally once daily.

Pharmacokinetics (PK)

Pharmacokinetic studies showed that Imatinib was well absorbed orally, with an absolute bioavailability of 98%. Its exposure (as measured by the area under the concentration-time curve, AUC) was found to be dose-proportional over a range of 25 to 1,000 mg. The terminal elimination half-life was approximately 18 hours, supporting a once-daily dosing regimen.

Table 2: Key Pharmacokinetic Parameters of Imatinib from Early Trials

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Bioavailability | 98% | Oral administration | |

| Tmax (Time to peak) | ~3 hours | After 400 mg dose | |

| Elimination Half-Life (t½) | ~18 hours | Single dose | |

| Plasma Protein Binding | ~95% | Mainly albumin and α1-acid glycoprotein | |

| Steady-State Accumulation | 1.5- to 3-fold | Repeated once-daily dosing | |

| Trough Concentration (Cmin) | ~1.0 µM (0.57 µg/mL) | 350 mg daily dose at steady-state |

| Metabolism | Primarily via CYP3A4 | Major active metabolite: CGP 74588 | |

Note: Values are averages compiled from early pharmacokinetic studies.

Importantly, the mean plasma trough concentration achieved at a dose of 350 mg exceeded the IC50 required to inhibit Bcr-Abl positive cell proliferation in vitro, providing a strong rationale for the drug's efficacy.

Clinical Efficacy and Safety

The results of the Phase I trials were remarkable. In patients with chronic phase CML treated with daily doses of 300 mg or more, 53 out of 54 achieved a complete hematologic response (CHR). Furthermore, 31% of these patients achieved a cytogenetic response, with 13% being complete responses. The drug was generally well-tolerated, with dose-limiting toxicities not being reached in the chronic phase CML cohort.

Protocol Summary: Phase I Dose-Escalation Trial

Objective: To determine the MTD, safety, pharmacokinetics, and preliminary efficacy of oral Imatinib in patients with Ph+ CML.

Eligibility Criteria:

-

Adult patients with Ph+ CML (chronic phase) who have failed prior interferon-α therapy.

-

Adequate organ function (hematologic, renal, hepatic).

-

ECOG performance status of 0-2.

Study Design:

-

Open-label, single-center/multicenter, dose-escalation study.

-

Cohorts of 3-6 patients are enrolled at escalating dose levels (e.g., starting at 25 mg/day, escalating to 50, 85, 140, 300, 400, 600 mg/day, etc.).

-

Dose escalation proceeds if no dose-limiting toxicities (DLTs) are observed in a cohort during the first 28-day cycle.

Treatment:

-

Imatinib administered orally once daily.

-

Treatment continues as long as there is clinical benefit and acceptable toxicity.

Assessments:

-

Safety: Monitored via physical exams, vital signs, and laboratory tests. Adverse events are graded using standard criteria (e.g., NCI-CTC).

-

Pharmacokinetics: Blood samples are collected at predefined time points after the first dose and at steady-state to measure plasma concentrations of Imatinib and its main metabolite.

-

Efficacy:

-

Hematologic Response: Assessed by complete blood counts (CBC) to determine normalization of white blood cell and platelet counts.

-

Cytogenetic Response: Assessed by bone marrow cytogenetics (karyotyping) to determine the percentage of Ph+ metaphases.

-

Chemical Synthesis Overview

The synthesis of Imatinib involves several key steps. Early and subsequent industrial-scale syntheses aimed for efficiency and high yield. A common approach involves the condensation of a pyrimidine amine derivative with an N-methyl piperazine-containing benzamide component. Several routes have been developed, often differing in the sequence of key reactions like the pyrimidine ring cyclization and the final amide bond formation.

Caption: Simplified Workflow of Imatinib Chemical Synthesis.

Conclusion

The early research on Imatinib laid a robust scientific foundation for its successful clinical development. The targeted inhibition of the Bcr-Abl kinase was validated in comprehensive preclinical studies, which demonstrated potent and selective activity. Subsequent Phase I trials confirmed these findings in patients, showing remarkable efficacy and a favorable safety profile that ultimately led to the fastest drug approval in history at the time. The story of Imatinib's development is a testament to the power of understanding the molecular drivers of cancer and serves as a blueprint for the development of targeted therapies.

Methodological & Application

Compound X dosage and concentration for experiments

Application Notes for Compound X (Rapamycin)

Introduction

Compound X, also known as Rapamycin (and clinically as Sirolimus), is a macrolide compound first discovered as a product of the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island (Rapa Nui).[1] Initially identified for its antifungal properties, it was later found to possess potent immunosuppressive and anti-proliferative activities.[1] In cellular and molecular biology, Rapamycin is a cornerstone tool for studying the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[1]

Mechanism of Action

Rapamycin exerts its biological effects through a specific and high-affinity interaction with the intracellular protein FKBP12 (12-kDa FK506-binding protein).[1] The resulting Rapamycin-FKBP12 complex then binds directly to the mTOR kinase, specifically to the mTOR Complex 1 (mTORC1).[1][2] This binding is allosteric, inhibiting the activity of mTORC1.[1]

mTORC1 is a critical cellular sensor that integrates signals from growth factors, nutrients (like amino acids), energy levels, and oxygen to control protein synthesis, lipid synthesis, and autophagy.[1][2] By inhibiting mTORC1, Rapamycin effectively downregulates these anabolic processes and can induce a state of cellular quiescence or autophagy.[4] While Rapamycin acutely inhibits mTORC1, prolonged exposure has been shown to also inhibit the assembly and function of a second mTOR complex, mTORC2, in some cell types.[3][5]

Quantitative Data Summary

For reproducible and accurate experimental results, proper preparation and use of Compound X (Rapamycin) are critical. The following tables summarize key quantitative data for its dissolution and application in both in vitro and in vivo settings.

Table 1: Compound X (Rapamycin) Properties and Storage

| Parameter | Value | Source(s) |

| Molecular Weight | 914.17 g/mol | [6] |

| Recommended Solvents | DMSO, Ethanol | [6] |

| Solubility in DMSO | ≥ 100 mg/mL (~109 mM) | [6] |

| Solubility in Ethanol | ≥ 50 mg/mL | [6][7] |

| Storage of Powder | -20°C, desiccated, for up to 3 years | [6] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. | [6][7] |

Table 2: Recommended In Vitro Concentrations for Compound X (Rapamycin)

| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |

| mTORC1 Inhibition (IC50) | HEK293 | ~0.1 nM | Not specified | [6][8] |

| mTORC1 Inhibition (General) | Various | Low nM range (e.g., 10-100 nM) | Varies | [6][9] |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [6] |

| Cell Viability Assay (IC50) | U87-MG, T98G | ~25 µM | 72 hours | [6] |

| Cell Viability Assay (IC50) | Ca9-22 (oral cancer) | ~15 µM | 24 hours | [10] |

| Cell Viability Assay (IC50) | HCT-116 (colon cancer) | 1.38 nM | Not specified | [11] |

| Cell Viability Assay (IC50) | MCF-7 (breast cancer) | ~20 nM | 4 days | [12][13] |

| General Cell Culture | Various | 10 nM - 100 nM | Varies | [9] |

Note: The optimal concentration of Rapamycin can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Table 3: Recommended In Vivo Dosages for Compound X (Rapamycin) in Mouse Models

| Administration Route | Dosage | Mouse Strain/Model | Outcome Measured | Source(s) |

| Intraperitoneal (i.p.) Injection | 2 - 8 mg/kg/day | C57BL/6 | Serum levels, weight | [14] |

| Intraperitoneal (i.p.) Injection | 3 mg/kg/day (intermittent) | Tsc1GFAPCKO (TSC model) | Antiepileptogenic effects | [15] |

| Dietary (in food) | 14 - 42 ppm (~2.24 - 7 mg/kg/day) | C57BL/6, UM-HET3 | Lifespan extension, blood/tissue levels | [16][17] |

| Slow-release pellets | 4.17 mg/kg/day | Immunodeficient (xenograft) | Tumor growth inhibition | [18] |

Note: "ppm" refers to mg of Rapamycin per kg of food. The conversion to mg/kg/day is an approximation and depends on the food intake of the mice.

Signaling Pathway and Workflow Diagrams

Experimental Protocols

Protocol 1: Preparation of Compound X (Rapamycin) Stock and Working Solutions

This protocol provides a step-by-step methodology for preparing Rapamycin solutions for in vitro experiments.

Materials:

-

Rapamycin powder (MW: 914.17 g/mol )

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for your cell line

Procedure:

-

Preparation of 10 mM Stock Solution in DMSO: a. Calculate the required amount of Rapamycin. To prepare 1 mL of a 10 mM stock solution, you will need 9.14 mg of Rapamycin powder.[6] b. In a sterile microcentrifuge tube, carefully weigh the calculated amount of Rapamycin. c. Add the appropriate volume of DMSO (e.g., 1 mL for 9.14 mg of Rapamycin). d. Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.[6] e. Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C.[6]

-

Preparation of Working Solution: a. Determine the final working concentration needed for your experiment based on literature or preliminary dose-response studies (refer to Table 2). b. Thaw a single aliquot of the 10 mM stock solution at room temperature. c. Dilute the stock solution directly into pre-warmed cell culture medium to achieve the final desired concentration. For example, to prepare 10 mL of medium with a final concentration of 100 nM, add 1 µL of the 10 mM stock solution to 10 mL of medium.[6] d. Important: For very low working concentrations (e.g., in the low nM range), it is recommended to perform an intermediate serial dilution to ensure accurate pipetting. e. Gently mix the medium containing Rapamycin before adding it to your cells. f. Always prepare a vehicle control using the same concentration of DMSO as in the highest concentration of your Rapamycin treatment group.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effect of Compound X (Rapamycin) on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Rapamycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.[18] b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[18]

-

Rapamycin Treatment: a. Prepare serial dilutions of Rapamycin in culture medium from the stock solution. b. Remove the old medium from the wells and add 100 µL of the various Rapamycin dilutions. c. Include a vehicle control (medium with DMSO) and an untreated control.[18]

-

Incubation: a. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[18]

-

MTT Addition and Formazan Solubilization: a. After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[18] Viable cells will convert the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition and Analysis: a. Read the absorbance at 550-570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the untreated control. c. Plot the cell viability against the Rapamycin concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[10]

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol is for assessing the effect of Compound X (Rapamycin) on the phosphorylation status of key downstream targets of mTORC1, such as S6 Kinase (S6K).

Materials:

-

Rapamycin-treated and control cell pellets

-

Ice-cold RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total-S6K, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: a. Lyse the cell pellets with ice-cold RIPA buffer.[19] b. Incubate on ice for 30 minutes, vortexing intermittently. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant containing the protein lysate.[19]

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[19]

-

Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[19] c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19] Run the gel until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[20]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[20] b. Incubate the membrane with the primary antibody (e.g., anti-phospho-S6K) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20][21] c. Wash the membrane three times with TBST for 5-10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20] e. Repeat the washing step.

-

Detection and Analysis: a. Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.[20] b. Quantify the band intensities and normalize the phosphoprotein signal to the total protein signal and/or a loading control (e.g., GAPDH) to determine the relative changes in protein phosphorylation.[18]

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapamycin | mTOR | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 11. ar.iiarjournals.org [ar.iiarjournals.org]

- 12. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Intermittent dosing of rapamycin maintains antiepileptogenic effects in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes: Techniques for Measuring the Activity of Compound X (A Potent Kinase Inhibitor)

Introduction

Compound X is a novel, selective inhibitor of the Serine/Threonine Kinase Y (STY-Kinase), a key enzyme implicated in the proliferation of various cancer cell lines. Understanding the biochemical and cellular activity of Compound X is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for measuring the enzymatic inhibition, cellular activity, and target engagement of Compound X.

Mechanism of Action

Compound X is an ATP-competitive inhibitor that binds to the active site of STY-Kinase, preventing the phosphorylation of its downstream substrates. This action blocks the signaling cascade responsible for cell cycle progression, ultimately leading to an anti-proliferative effect in STY-Kinase-dependent cancer cells.

Biochemical Activity: STY-Kinase Inhibition Assay

This protocol details the measurement of Compound X's ability to inhibit the enzymatic activity of recombinant STY-Kinase in a biochemical assay. The assay quantifies the amount of phosphorylated substrate produced, which is inversely proportional to the inhibitory activity of Compound X.

Experimental Protocol

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Compound X in 100% DMSO.

-

Create a serial dilution series of Compound X (e.g., from 100 µM to 1 nM) in a 384-well assay plate.

-

Prepare the assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

-

Prepare the STY-Kinase solution in assay buffer to a final concentration of 2x the desired concentration (e.g., 2 nM).

-

Prepare the substrate/ATP solution in assay buffer containing the peptide substrate (2x final concentration) and ATP (2x final concentration, at the Km value for STY-Kinase).

-

-

Assay Procedure:

-

Add 5 µL of the diluted Compound X to the assay plate wells.

-

Add 5 µL of the 2x STY-Kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP solution to each well.

-

Incubate the reaction for 60 minutes at 30°C.

-

Stop the reaction by adding 20 µL of a detection solution containing a phosphorylation-specific antibody.

-

Incubate for 60 minutes at room temperature to allow for the detection signal to develop.

-

Read the plate on a suitable plate reader (e.g., luminescence or fluorescence).

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Compound X relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the Compound X concentration.

-

Fit the data to a four-parameter logistic model to determine the IC50 value.

-

Data Presentation

| Compound | Target | IC50 (nM) | Hill Slope |

| Compound X | STY-Kinase | 8.5 | 1.1 |

| Staurosporine | STY-Kinase | 15.2 | 1.0 |

STY-Kinase Inhibition Assay Workflow

Caption: Workflow for the STY-Kinase biochemical inhibition assay.

Cellular Activity: Anti-Proliferation Assay

This protocol measures the effect of Compound X on the proliferation of a cancer cell line known to be dependent on STY-Kinase signaling. A reduction in cell viability is indicative of the compound's cellular potency.

Experimental Protocol

-

Cell Culture and Plating:

-

Culture the selected cancer cell line (e.g., HCT116) in appropriate media and conditions.

-

Harvest cells and seed them into a 96-well clear-bottom plate at a density of 5,000 cells per well.

-

Incubate the plate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Compound X in cell culture media.

-

Remove the old media from the cell plate and add 100 µL of the media containing the diluted compound.

-

Include wells with media and DMSO as a negative control.

-

Incubate the plate for 72 hours.

-

-

Viability Assessment (Using CellTiter-Glo®):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent viability for each compound concentration relative to the DMSO control.

-

Plot the percent viability against the logarithm of the Compound X concentration.

-

Fit the data to determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation

| Compound | Cell Line | GI50 (nM) |

| Compound X | HCT116 | 75 |

| Compound X | SW620 | >10,000 |

Cellular Anti-Proliferation Assay Workflow

Caption: Workflow for the cell-based anti-proliferation assay.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify that Compound X directly binds to and stabilizes STY-Kinase within the complex cellular environment. Ligand binding increases the thermal stability of the target protein.

Experimental Protocol

-

Cell Treatment and Lysis:

-

Culture and harvest cells as previously described.

-

Treat the cell suspension with Compound X (at a concentration >10x the cellular GI50) or DMSO for 1 hour.

-

Divide the cell suspension into aliquots for each temperature point.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling on ice.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

-

Protein Analysis (Western Blot):

-

Collect the supernatant (soluble fraction) from each sample.

-

Determine the protein concentration and normalize all samples.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for STY-Kinase.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

-

Image the blot and quantify the band intensities.

-

-

Data Analysis:

-

For both DMSO and Compound X-treated samples, plot the band intensity (representing soluble STY-Kinase) against the temperature.

-

The curve for the Compound X-treated sample should show a shift to the right, indicating thermal stabilization of STY-Kinase.

-

Determine the melting temperature (Tm) for each condition.

-

Data Presentation

| Treatment | Target | Tm (°C) | Thermal Shift (ΔTm) |

| DMSO | STY-Kinase | 52.5 | - |

| Compound X | STY-Kinase | 60.1 | +7.6°C |

STY-Kinase Signaling Pathway

Caption: Inhibition of the STY-Kinase signaling pathway by Compound X.

Application Notes and Protocols: Compound X as a Tool for Targeting mTORC1 in Glioblastoma Multiforme

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glioblastoma multiforme (GBM) is the most aggressive form of brain cancer in adults, with a median survival of just 12-15 months after diagnosis.[1] A key signaling pathway often dysregulated in GBM is the PI3K/Akt/mTOR pathway, making it a compelling therapeutic target.[2] The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes: mTORC1 and mTORC2.[3] mTORC1 is a central regulator of cell growth and proliferation, and its hyperactivation is a common feature of many cancers, including GBM.[4][5]

Compound X is a potent and highly selective allosteric inhibitor of mTORC1. Unlike early mTOR inhibitors like rapamycin and its analogs (rapalogs), which have shown limited efficacy in clinical trials for GBM, Compound X demonstrates superior blood-brain barrier penetration and more sustained inhibition of mTORC1 signaling.[3][6] These characteristics make Compound X a promising tool for preclinical research and potential therapeutic development for glioblastoma.

These application notes provide an overview of Compound X and detailed protocols for its use in in vitro and in vivo models of glioblastoma.

Mechanism of Action

Compound X binds to the FKBP12 protein, and this complex then binds to the FRB domain of mTOR, allosterically inhibiting the kinase activity of the mTORC1 complex.[7] This leads to the dephosphorylation of its key downstream effectors, p70 S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] The inhibition of S6K and 4E-BP1 disrupts protein synthesis and cell cycle progression, ultimately leading to a decrease in cell proliferation and tumor growth.[4]

Signaling Pathway

Caption: mTORC1 signaling pathway and the inhibitory action of Compound X.

Data Presentation

Table 1: In Vitro Efficacy of Compound X in Glioblastoma Cell Lines

| Cell Line | IC50 (nM) for Cell Viability (72h) | Inhibition of p-S6K (Ser235/236) at 100 nM | Inhibition of p-4E-BP1 (Thr37/46) at 100 nM |

| U87 MG | 15.2 | 85% | 70% |

| T98G | 22.5 | 82% | 65% |

| LN-229 | 18.9 | 88% | 75% |

Table 2: In Vivo Efficacy of Compound X in a U87 MG Orthotopic Xenograft Model

| Treatment Group | Median Survival (days) | Tumor Volume Reduction (%) at Day 21 | p-S6K Inhibition in Tumor Tissue (%) |

| Vehicle | 25 | 0 | N/A |

| Compound X (10 mg/kg, daily) | 42 | 65 | 78 |

| Temozolomide (5 mg/kg, daily) | 35 | 45 | N/A |

Experimental Protocols

1. In Vitro Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of Compound X on glioblastoma cell lines.

-

Materials:

-

Glioblastoma cell lines (e.g., U87 MG, T98G, LN-229)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Compound X stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[9]

-

Prepare serial dilutions of Compound X in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of Compound X. Include a vehicle control (DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Carefully aspirate the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm.

-

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro evaluation of Compound X.

2. Western Blot Analysis of mTORC1 Pathway Inhibition

This protocol is for assessing the effect of Compound X on the phosphorylation of mTORC1 downstream targets.[11]

-

Materials:

-

Treated glioblastoma cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[12]

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[13]

-

Primary antibodies (e.g., anti-p-S6K, anti-S6K, anti-p-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with Compound X at the desired concentrations for a specified time.

-

Lyse the cells in ice-cold lysis buffer.[14]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.[15]

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[13]

-

Wash the membrane three times with TBST for 5 minutes each.[13]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]

-

3. In Vivo Orthotopic Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic GBM model in mice to evaluate the in vivo efficacy of Compound X.[16]

-

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)[17]

-

U87 MG glioblastoma cells

-

Stereotactic apparatus

-

Hamilton syringe

-

Compound X formulation for in vivo administration

-

Calipers for tumor measurement (if subcutaneous) or bioluminescence imaging system for intracranial tumors.

-

-

Procedure:

-

Culture U87 MG cells and harvest them during the logarithmic growth phase.

-

Anesthetize the mice and secure them in a stereotactic frame.

-

Create a small burr hole in the skull at the desired coordinates.[17]

-

Slowly inject approximately 5 µL of cell suspension (containing 1 x 10^5 cells) into the brain parenchyma.[18]

-

Suture the scalp incision.

-

Allow the tumors to establish for 7-10 days.

-

Randomize the mice into treatment groups (e.g., vehicle, Compound X, positive control).

-

Administer Compound X daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Monitor the mice for tumor growth (e.g., via bioluminescence imaging) and signs of toxicity.

-

At the end of the study, euthanize the mice and collect the brains for histological and biochemical analysis.

-

Experimental Workflow for In Vivo Studies

Caption: Workflow for in vivo evaluation of Compound X.

4. Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with Compound X.[19]

-

Materials:

-

Glioblastoma cell lines

-

6-well plates

-

Complete culture medium

-

Compound X

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Compound X for 24 hours.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (a colony is defined as a cluster of at least 50 cells).[19]

-

Compound X is a valuable research tool for investigating the role of the mTORC1 pathway in glioblastoma. The protocols provided here offer a framework for assessing its efficacy in both in vitro and in vivo models. The potent and selective inhibition of mTORC1 by Compound X, coupled with its favorable pharmacokinetic properties, makes it a promising candidate for further preclinical development in the pursuit of more effective therapies for glioblastoma.

References

- 1. mTOR signaling in glioblastoma: lessons learned from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. academic.oup.com [academic.oup.com]

- 4. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Bumpy Road towards mTOR Inhibition in Glioblastoma: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mTOR Signaling Pathway and mTOR Inhibitors in Cancer Therapy | Oncohema Key [oncohemakey.com]

- 8. Unveiling Novel Avenues in mTOR-Targeted Therapeutics: Advancements in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Establishing Orthotopic Xenograft Glioblastoma Models for Use in Preclinical Development | Springer Nature Experiments [experiments.springernature.com]

- 17. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]

Application of SCR7 in CRISPR-Cas9 Studies: Enhancing Homology-Directed Repair

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modification. The technology relies on the cell's natural DNA repair mechanisms following a Cas9-induced double-strand break (DSB). Two major pathways are involved: the efficient but error-prone Non-Homologous End Joining (NHEJ) and the precise but less efficient Homology-Directed Repair (HDR). For applications requiring precise insertions or modifications, such as correcting disease-causing mutations or inserting reporter genes, enhancing the efficiency of HDR is a critical goal.

Compound X, identified as SCR7, is a small molecule that has been demonstrated to enhance the efficiency of CRISPR-Cas9-mediated HDR. This document provides detailed application notes and protocols for the use of SCR7 in CRISPR-Cas9 studies.

Mechanism of Action

SCR7 functions as an inhibitor of DNA Ligase IV, a key enzyme in the NHEJ pathway. By blocking this crucial step in NHEJ, the cellular DNA repair machinery is shifted towards the HDR pathway, thereby increasing the likelihood of precise gene editing events when a donor template is provided. It is important to note that some studies suggest that the active compound may be a cyclized and oxidized form of SCR7, known as SCR7-pyrazine. Regardless of the precise molecular mechanism, the functional outcome is the enhancement of HDR efficiency in the context of CRISPR-Cas9-mediated genome editing.

Data Presentation: Efficacy of SCR7 in Enhancing HDR

The effectiveness of SCR7 in increasing HDR efficiency has been documented across various cell types and model organisms. The following table summarizes the quantitative data from several studies.

| Cell Type/Organism | Target Gene/Locus | Fold Increase in HDR Efficiency (with SCR7) | Reference |

| Human Embryonic Kidney (HEK293T) cells | Reporter gene | ~1.5 - 3-fold | [1][2] |

| Human Induced Pluripotent Stem Cells (hiPSCs) | Endogenous gene | Variable, with significant increases reported | |

| Various Human Cancer Cell Lines | Endogenous genes | Up to 19-fold | |

| Mouse Embryos | Endogenous gene | ~10-fold | |

| Rats | Fabp2 locus | Up to 64% insertion efficiency with 1µM SCR7 | [3] |

| Porcine Fetal Fibroblasts | Reporter gene | ~2-fold | [2] |

Signaling Pathway Diagram

Caption: DNA repair pathway modulation by SCR7.

Experimental Protocols

Protocol 1: Enhancing CRISPR-Cas9 Mediated Knock-in in HEK293T Cells with SCR7

This protocol describes a general workflow for increasing the efficiency of gene knock-in using SCR7 in HEK293T cells.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Cas9 nuclease

-

Synthetic single guide RNA (sgRNA) targeting the desired locus

-

Donor DNA template (plasmid or single-stranded oligodeoxynucleotide - ssODN) with homology arms

-

Transfection reagent (e.g., Lipofectamine CRISPRMAX) or electroporation system

-

SCR7 (prepared as a stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

PCR reagents, including primers flanking the target site

-

T7 Endonuclease I

Procedure:

-

Cell Culture:

-

Culture HEK293T cells in complete growth medium at 37°C and 5% CO2.

-

Seed cells in a 24-well plate to reach 70-80% confluency on the day of transfection.

-

-

CRISPR-Cas9 Component Delivery:

-

Prepare the Cas9 ribonucleoprotein (RNP) complex by incubating Cas9 protein with the sgRNA according to the manufacturer's instructions.

-

Co-transfect the RNP complex and the donor DNA template into the HEK293T cells using a suitable transfection reagent or electroporation.

-

-

SCR7 Treatment:

-

Immediately after transfection, add SCR7 to the culture medium to a final concentration of 1 µM. A concentration range of 0.5 µM to 5 µM can be tested to optimize for your specific cell line and experimental conditions.

-

Incubate the cells with SCR7 for 24 hours.

-

After 24 hours, replace the medium with fresh complete growth medium without SCR7.

-

-

Genomic DNA Extraction and Analysis:

-

After 48-72 hours post-transfection, harvest the cells.

-

Extract genomic DNA using a commercial kit.

-

Amplify the target locus by PCR using primers flanking the integration site.

-

Assess the knock-in efficiency using methods such as restriction fragment length polymorphism (RFLP) analysis (if a restriction site is introduced), Sanger sequencing of the PCR product, or next-generation sequencing.

-

Protocol 2: Assessment of Editing Efficiency using the T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a method to detect insertions and deletions (indels) created by NHEJ, which can be used to assess the overall CRISPR-Cas9 cutting efficiency. While not a direct measure of HDR, it is a useful initial screen.

Procedure:

-

PCR Amplification:

-

Amplify the target region from the extracted genomic DNA (from both control and edited cells) using high-fidelity DNA polymerase. The amplicon size should be between 400-800 bp.

-

-

Heteroduplex Formation:

-

Denature the PCR products by heating at 95°C for 5 minutes.

-

Re-anneal the DNA strands by slowly cooling the samples to room temperature. This allows for the formation of heteroduplexes between wild-type and edited DNA strands.

-

-

T7E1 Digestion:

-

Incubate the re-annealed PCR products with T7 Endonuclease I according to the manufacturer's protocol (typically 15-20 minutes at 37°C). T7E1 will cleave the mismatched DNA in the heteroduplexes.

-

-

Gel Electrophoresis:

-

Analyze the digested products on a 2% agarose gel. The presence of cleaved fragments in the sample from edited cells indicates successful gene editing.

-

The percentage of editing can be estimated by quantifying the intensity of the cleaved and uncleaved DNA bands.

-

Protocol 3: Quantification of HDR Efficiency using a GFP Reporter Assay and Flow Cytometry

This protocol is applicable when using a donor template that introduces a fluorescent reporter gene, such as GFP.

Procedure:

-

CRISPR-Cas9 Delivery and SCR7 Treatment:

-

Follow steps 1-3 from Protocol 1, using a donor plasmid that will integrate a GFP expression cassette into the target locus upon successful HDR.

-

-

Cell Culture and Expansion:

-

After the SCR7 treatment, continue to culture the cells for an additional 48-72 hours to allow for GFP expression.

-

-

Flow Cytometry Analysis:

-

Harvest the cells by trypsinization and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer to determine the percentage of GFP-positive cells.

-

Include a negative control (cells transfected without the donor plasmid) and a positive control (cells transfected with a constitutively expressing GFP plasmid) to set the gates for analysis.

-

The percentage of GFP-positive cells in the experimental sample corresponds to the HDR efficiency.

-

Experimental Workflow Diagram

Caption: General experimental workflow for using SCR7.

Conclusion

SCR7 is a valuable tool for researchers seeking to enhance the efficiency of precise genome editing using the CRISPR-Cas9 system. By inhibiting the NHEJ pathway, SCR7 promotes HDR-mediated gene modifications. The provided protocols offer a starting point for the application of SCR7 in various experimental settings. Optimization of SCR7 concentration and treatment duration may be necessary for different cell types and target loci to achieve the highest HDR efficiency.

References

Application Notes and Protocols for Compound X (Wnt Pathway Inhibitor) in Human Intestinal Organoid Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human intestinal organoids are three-dimensional (3D) structures derived from adult stem cells that closely recapitulate the architecture and function of the intestinal epithelium.[1][2][3] These "mini-guts" in a dish provide a powerful in vitro model for studying intestinal development, disease, and for testing the efficacy and toxicity of new therapeutic compounds.[4][5] The growth and self-renewal of intestinal organoids are critically dependent on the Wnt signaling pathway.[3][6][7]

Compound X is a potent and selective small molecule inhibitor of the Wnt signaling pathway. By targeting a key component in this cascade, Compound X provides a valuable tool for researchers to modulate intestinal stem cell behavior, study the effects of Wnt inhibition on organoid growth and differentiation, and investigate its potential as a therapeutic agent in diseases characterized by aberrant Wnt signaling, such as colorectal cancer.[8]

These application notes provide detailed protocols for the use of Compound X in human intestinal organoid cultures, including methods for assessing its biological effects and quantitative data on its impact on organoid morphology and gene expression.

Mechanism of Action: Inhibition of the Wnt Signaling Pathway

The canonical Wnt signaling pathway is essential for maintaining the intestinal stem cell niche.[6][7] In the absence of a Wnt ligand, a destruction complex composed of APC, Axin, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[9][10][11] Binding of Wnt to its Frizzled (FZD) and LRP5/6 co-receptors leads to the inactivation of the destruction complex.[9][10][11] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that promote stem cell maintenance and proliferation.[10][11]

Compound X functions by inhibiting Porcupine (PORCN), an enzyme essential for the secretion of Wnt ligands. By blocking Wnt secretion, Compound X effectively suppresses the Wnt signaling cascade, leading to the degradation of β-catenin and the downregulation of Wnt target genes.

Caption: Wnt signaling pathway and the mechanism of action of Compound X.

Experimental Protocols

Protocol 1: Culturing Human Intestinal Organoids

This protocol outlines the basic steps for establishing and maintaining human intestinal organoid cultures derived from adult stem cells.[1][2][12]

Materials:

-

Human intestinal crypts or established organoid lines

-

Basement Membrane Extract (BME), such as Matrigel®

-

Intestinal Organoid Growth Medium (see recipe below)

-

Advanced DMEM/F12

-

Gentle Cell Dissociation Reagent

-

24-well suspension culture plates

-

Sterile pipettes and consumables

Intestinal Organoid Growth Medium:

| Component | Final Concentration |

| Advanced DMEM/F12 | Base |

| 1x Penicillin-Streptomycin | 100 U/mL |

| 10 mM HEPES | 10 mM |

| 1x GlutaMAX | 2 mM |

| 1x N-2 Supplement | 1x |

| 1x B-27 Supplement | 1x |

| 1.25 mM N-Acetylcysteine | 1.25 mM |

| 50 ng/mL human EGF | 50 ng/mL |

| 100 ng/mL Noggin | 100 ng/mL |

| 500 ng/mL R-spondin1 | 500 ng/mL |